Setdb1-ttd-IN-1
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Overview
Description
Setdb1-ttd-IN-1 is a potent, selective, and endogenous binder competitive ligand of the SET domain bifurcated protein 1 tandem tudor domain (SETDB1-TTD). It binds to the TTD with a dissociation constant (Kd) of 88 nM and increases SETDB1 methyltransferase activity . This compound is primarily used for research into the biological functions and disease associations of SETDB1-TTD .
Preparation Methods
The synthetic routes and reaction conditions for Setdb1-ttd-IN-1 involve several steps. The compound is typically synthesized through a series of organic reactions, including the formation of key intermediates and their subsequent coupling . The industrial production methods for this compound are not widely documented, but it is generally produced in small quantities for research purposes .
Chemical Reactions Analysis
Setdb1-ttd-IN-1 undergoes various chemical reactions, including binding to the SET domain bifurcated protein 1 tandem tudor domain. Common reagents and conditions used in these reactions include dimethyl sulfoxide (DMSO) for solubility and stabilization . The major products formed from these reactions are typically the methylated forms of histone proteins, which play a crucial role in gene expression regulation .
Scientific Research Applications
Setdb1-ttd-IN-1 has a wide range of scientific research applications. It is used extensively in the study of epigenetics, particularly in understanding the role of histone methylation in gene expression . In biology, it is used to investigate the regulation of cell cycle progression, immune cell function, and the formation of promyelocytic leukemia nuclear bodies . In medicine, this compound is used to explore its potential therapeutic applications in cancer, schizophrenia, Huntington’s disease, congenital heart defects, and inflammatory bowel disease . The compound is also used in industry for the development of new drugs and therapeutic agents .
Mechanism of Action
Setdb1-ttd-IN-1 exerts its effects by binding to the SET domain bifurcated protein 1 tandem tudor domain, thereby increasing the methyltransferase activity of SETDB1 . This leads to the methylation of histone proteins, which in turn affects gene expression by promoting chromatin compaction and transcriptional repression . The molecular targets and pathways involved include histone H3 lysine 9 (H3K9) residues and various signaling pathways related to cell cycle regulation and immune response .
Comparison with Similar Compounds
Setdb1-ttd-IN-1 is unique in its high selectivity and potency as a binder competitive ligand of the SET domain bifurcated protein 1 tandem tudor domain . Similar compounds include other inhibitors of histone methyltransferases, such as EZH1, EZH2, and DOT1L . this compound stands out due to its specific binding affinity and its ability to increase SETDB1 methyltransferase activity .
Properties
Molecular Formula |
C28H31N5O2 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-[[(3R,5R)-1-methyl-5-(4-phenylmethoxyphenyl)piperidin-3-yl]amino]-3-prop-2-enyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C28H31N5O2/c1-3-15-33-27(34)26-25(13-14-29-26)31-28(33)30-23-16-22(17-32(2)18-23)21-9-11-24(12-10-21)35-19-20-7-5-4-6-8-20/h3-14,22-23,29H,1,15-19H2,2H3,(H,30,31)/t22-,23+/m0/s1 |
InChI Key |
NBDJDKAXIGWAIM-XZOQPEGZSA-N |
Isomeric SMILES |
CN1C[C@H](C[C@H](C1)NC2=NC3=C(C(=O)N2CC=C)NC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
CN1CC(CC(C1)NC2=NC3=C(C(=O)N2CC=C)NC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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